An In-depth Technical Guide to Bis-PEG3-sulfonic acid: Structure, Properties, and Applications
An In-depth Technical Guide to Bis-PEG3-sulfonic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG3-sulfonic acid is a homobifunctional crosslinking reagent characterized by a short polyethylene (B3416737) glycol (PEG) spacer flanked by two sulfonic acid terminal groups. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications in biomedical research and drug development. The inherent hydrophilicity and biocompatibility of the PEG linker, combined with the strong acidic nature of the sulfonic acid moieties, make this molecule a versatile tool for bioconjugation, surface modification, and the development of advanced therapeutic platforms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its synthesis and application are provided, alongside structured data and workflow visualizations to support its practical implementation in a laboratory setting.
Core Structure and Physicochemical Properties
Bis-PEG3-sulfonic acid, with the IUPAC name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid), is a discrete PEG (dPEG®) linker.[1] This means it has a precisely defined length and molecular weight, which is crucial for the synthesis of well-defined and homogenous bioconjugates. The molecule consists of a triethylene glycol core, which imparts flexibility and hydrophilicity.[2] At each terminus of this PEG chain is a sulfonic acid (-SO₃H) group.
The sulfonic acid groups are highly acidic and will be deprotonated to form sulfonate groups (-SO₃⁻) at physiological pH, conferring a negative charge to the molecule.[3] This charge, along with the PEG chain, significantly enhances the aqueous solubility of the linker and any molecule it is conjugated to.[2][3] This property is particularly advantageous for improving the solubility and formulation of hydrophobic drugs.[3]
Data Presentation: Physicochemical Properties
| Property | Value | Reference/Note |
| IUPAC Name | 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid) | [1] |
| Synonyms | Bis-PEG3-sulfonic acid | [1] |
| CAS Number | 255831-16-4 | [1] |
| Molecular Formula | C₈H₁₈O₉S₂ | [1] |
| Molecular Weight | 322.34 g/mol | [1] |
| Exact Mass | 322.0392 | [1] |
| Elemental Analysis | C, 29.81; H, 5.63; O, 44.67; S, 19.89 | [1] |
| SMILES | O=S(=O)(O)CCOCCOCCOCCS(=O)(=O)O | [4] |
| Appearance | Expected to be a solid or oil | Based on similar short-chain PEG derivatives. |
| Solubility | High in aqueous solutions, DMSO, DMF | The PEG chain and sulfonic acid groups confer high hydrophilicity.[2] |
| pKa | < 2 | Sulfonic acids are strong acids and are expected to be fully deprotonated at physiological pH.[3] |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Protect from moisture. | [1] The sulfonic acid groups are stable, but the ether linkages in the PEG chain can be susceptible to oxidation over long periods under harsh conditions. |
Synthesis and Experimental Protocols
Proposed Synthesis of Bis-PEG3-sulfonic acid
An experimentally validated protocol for the direct synthesis of Bis-PEG3-sulfonic acid is not widely available in the literature. However, a common and effective method for the synthesis of similar bis-sulfonated PEGs involves a two-step process starting from the corresponding diol, triethylene glycol. This proposed protocol is adapted from established chemical transformations for analogous compounds.
Step 1: Tosylation of Triethylene Glycol
The first step involves the conversion of the terminal hydroxyl groups of triethylene glycol into tosylates. Tosylates are excellent leaving groups, which facilitates the subsequent nucleophilic substitution.
Step 2: Nucleophilic Substitution with Sodium Sulfite (B76179)
The second step is a nucleophilic substitution reaction where the tosylate groups are displaced by sulfite ions to form the target sulfonic acid.
Experimental Protocol: Synthesis of Bis-PEG3-sulfonic acid (Proposed)
Materials:
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Triethylene glycol
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p-Toluenesulfonyl chloride (TsCl)
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Anhydrous pyridine
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Dichloromethane (DCM)
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Sodium sulfite (Na₂SO₃)
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Ethanol
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Deionized water
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Synthesis of Bis-PEG3-ditosylate
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triethylene glycol (1.0 eq) in anhydrous pyridine.
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Cool the solution to 0°C in an ice bath.
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Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains at 0°C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Bis-PEG3-ditosylate.
Step 2: Synthesis of Bis-PEG3-sulfonic acid
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Dissolve the crude Bis-PEG3-ditosylate (1.0 eq) in a mixture of ethanol and water.
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Add sodium sulfite (2.5 eq) to the solution.
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Heat the mixture to reflux and stir for 24-48 hours.
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Monitor the reaction by TLC or LC-MS.
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After cooling to room temperature, acidify the solution with concentrated HCl.
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The product can be purified by ion-exchange chromatography or by precipitation and recrystallization.
Applications in Research and Drug Development
The unique properties of Bis-PEG3-sulfonic acid make it a valuable tool in several areas of biomedical research.
PROTACs and ADCs
Bis-PEG3-sulfonic acid is an effective linker for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker's length, flexibility, and hydrophilicity are critical for the formation of a stable and productive ternary complex. The hydrophilicity of the Bis-PEG3-sulfonic acid linker can improve the solubility and cell permeability of the resulting PROTAC.
Similarly, in ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilicity of the linker can help to mitigate the hydrophobicity of the payload, reducing aggregation and improving the pharmacokinetic profile of the ADC.
Experimental Protocol: Conceptual Workflow for PROTAC Synthesis
This protocol outlines a general strategy for the synthesis of a PROTAC using a bifunctional linker like Bis-PEG3-sulfonic acid. This typically involves sequential coupling reactions.
Materials:
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Bis-PEG3-sulfonic acid (with appropriate protecting groups if necessary)
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Protein of Interest (POI) ligand with a reactive handle (e.g., an amine)
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E3 ligase ligand with a reactive handle (e.g., an amine)
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Coupling agents (e.g., HATU, EDC/NHS)
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Non-nucleophilic base (e.g., DIPEA)
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Anhydrous solvents (e.g., DMF, DMSO)
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Purification system (e.g., preparative HPLC)
Procedure:
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First Coupling Reaction: Dissolve the Bis-PEG3-sulfonic acid linker (1.0 eq) and the POI ligand (1.0 eq) in an anhydrous solvent. Add a coupling agent and a non-nucleophilic base. Stir at room temperature until the reaction is complete. Purify the ligand-linker intermediate.
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Second Coupling Reaction: Dissolve the purified ligand-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in an anhydrous solvent. Add a coupling agent and a non-nucleophilic base. Stir at room temperature until the reaction is complete.
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Deprotection (if necessary): If protecting groups were used on the sulfonic acid moieties, remove them in a final step.
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Purification: Purify the final PROTAC molecule using preparative HPLC. Characterize the product by LC-MS and NMR.
Surface Modification
The sulfonic acid groups of Bis-PEG3-sulfonic acid can be used to modify surfaces, such as metal oxides and nanoparticles.[2] This is valuable for improving the dispersion and stability of nanoparticles in aqueous solutions and for creating biocompatible coatings that reduce non-specific protein adsorption.[2]
Conclusion
Bis-PEG3-sulfonic acid is a versatile and valuable bifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, combined with the hydrophilicity of the PEG spacer and the strong acidity of the terminal sulfonic acid groups, provides a powerful tool for enhancing the properties of therapeutic molecules and nanomaterials. The protocols and data presented in this guide offer a solid foundation for the effective application of Bis-PEG3-sulfonic acid in the laboratory.
